5-(2,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Description
This compound features a tricyclic scaffold incorporating a thia-aza ring system, with a 2,4-dichlorophenyl substituent at position 5 and an ethyl group at position 11. The ethyl group contributes to lipophilicity, which may affect pharmacokinetic properties.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3OS/c1-2-22-6-5-11-13(8-22)24-17-14(11)16(23)20-15(21-17)10-4-3-9(18)7-12(10)19/h3-4,7,15,21H,2,5-6,8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWZVLBUEKUOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired thieno[2,3-d]pyrimidinone structure . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution: The dichlorophenyl group allows for substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidinones .
Scientific Research Applications
2-(2,4-Dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
5-(4-Hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one (CAS 374908-40-4)
- Structural Differences :
- Substituents : 4-hydroxyphenyl (vs. 2,4-dichlorophenyl) at position 5; methyl (vs. ethyl) at position 11.
- Functional Groups : Hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the dichlorophenyl variant.
- Properties: Lower lipophilicity due to hydroxyl group.
- Applications : Likely used in solubility-driven pharmacological studies .
5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS 844648-06-2)
- Structural Differences :
- Additional methylsulfanyl and phenyl groups at positions 5 and 4, respectively.
- Retains dichlorophenyl but adds sulfur-mediated lipophilicity.
- Properties :
- Increased molecular weight and lipophilicity due to phenyl and methylsulfanyl groups.
- Sulfur atoms may enhance metabolic stability or metal-binding capacity.
- Applications : Suitable for studies requiring enhanced membrane permeability or metal chelation .
4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS 885524-63-0)
- Structural Differences :
- 2-methoxyphenyl at position 4 (vs. 5-substituted dichlorophenyl).
- Methoxy group provides electron-donating effects, contrasting with chlorine’s electron-withdrawing nature.
- Properties: Improved solubility in organic solvents (e.g., methanol) compared to dichlorophenyl analogs. Methoxy group may reduce oxidative degradation.
- Applications: Potential candidate for structure-activity relationship (SAR) studies .
5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS 357618-26-9)
- Structural Differences :
- 3-hydroxyphenyl substituent (vs. 2,4-dichlorophenyl); lacks the ethyl group.
- Properties: Molecular weight: 298.35 g/mol (lower than the target compound due to absence of ethyl and chlorine atoms). Solubility: Slightly soluble in DMSO and methanol, suggesting moderate polarity .
- Applications : Used in research requiring polar, hydrogen-bonding scaffolds .
Data Table: Key Properties of Compared Compounds
Biological Activity
The compound 5-(2,4-dichlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.3 g/mol. The structure features a tricyclic system with a thiazole ring, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.3 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may exhibit antitumor and antimicrobial properties. The presence of the thiazole moiety is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Antitumor Activity
Several studies have explored the antitumor effects of similar compounds within the triazatricyclo family. For instance, compounds with structural similarities have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated compounds structurally related to this compound and found that they significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Activity Assessment : Another study investigated the antimicrobial properties of derivatives from the same chemical class against several bacterial strains. The results demonstrated effective inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .
Pharmacological Applications
The compound's unique structure suggests potential applications in:
- Cancer Therapy : Targeting specific pathways involved in tumor growth.
- Infectious Diseases : As a novel antibiotic agent against resistant strains.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
